2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide
Description
2-{[4-(Prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide is a triazole-based acetamide derivative characterized by a 1,2,4-triazole core substituted with a prop-2-en-1-yl (allyl) group at the N4 position, a thiophen-2-yl moiety at the C5 position, and a sulfanylacetamide side chain linked to a 2,4,6-trimethylphenyl group. This compound belongs to a class of molecules designed to exploit the pharmacophoric features of triazoles—notably their ability to engage in hydrogen bonding and π-π interactions—and the electron-rich thiophene ring, which may enhance binding to biological targets.
The 2,4,6-trimethylphenyl group on the acetamide moiety likely improves lipophilicity and metabolic stability compared to simpler aryl substituents, while the allyl group on the triazole may confer conformational flexibility.
Properties
IUPAC Name |
2-[(4-prop-2-enyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4OS2/c1-5-8-24-19(16-7-6-9-26-16)22-23-20(24)27-12-17(25)21-18-14(3)10-13(2)11-15(18)4/h5-7,9-11H,1,8,12H2,2-4H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRQAIEREPKGMEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NN=C(N2CC=C)C3=CC=CS3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
442666-19-5 | |
| Record name | 2-((4-ALLYL-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YL)THIO)-N-MESITYLACETAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide typically involves multiple stepsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or alkanes .
Scientific Research Applications
2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the development of advanced materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of 2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Key Observations :
- Aryl Substituents : Electron-donating groups (e.g., methyl in 2,4,6-trimethylphenyl) increase lipophilicity and may enhance membrane permeability, whereas electron-withdrawing groups (e.g., nitro in ) could modulate electronic properties and target affinity .
- Heterocycles : Thiophene-containing derivatives (e.g., target compound) exhibit greater aromatic stability and sulfur-mediated interactions compared to furan or pyridine analogues, which may alter metabolic pathways or target selectivity .
- Linkage Variations : Sulfonyl vs. sulfanyl linkages (e.g., ) impact electronic density and susceptibility to enzymatic cleavage, influencing bioavailability .
Anti-Exudative Activity
- Furan Derivatives: 2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfonyl)-N-acetamides demonstrated significant anti-exudative effects at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg) in rodent models. The sulfonyl group and furan’s electron-rich nature may synergize to inhibit inflammatory mediators .
- Thiophene Analogues : While anti-exudative data for the target compound are absent, thiophene’s superior aromatic stability and sulfur atom could enhance binding to cyclooxygenase (COX) or leukotriene targets, warranting further study .
Antiproliferative Activity
- Chlorophenyl Derivatives: 2-{[4-(4-Chlorophenyl)-5-(p-tolylaminomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide () showed unquantified antiproliferative effects, likely via interference with microtubule dynamics or kinase inhibition. The chloro substituent’s electron-withdrawing effects may enhance DNA intercalation .
Physicochemical and Spectral Properties
- IR/NMR Trends : The target compound’s IR spectrum would feature peaks for –NH (3260–3300 cm⁻¹), C=O (1660–1680 cm⁻¹), and C–S (680–700 cm⁻¹), consistent with triazole-thioacetamides (e.g., ). ¹H NMR would display allyl protons (~5.2–5.8 ppm), thiophene aromatic protons (~7.0–7.5 ppm), and trimethylphenyl singlet (~2.2–2.4 ppm) .
- Solubility : The 2,4,6-trimethylphenyl group likely reduces aqueous solubility compared to methoxy- or ethoxy-substituted analogues (e.g., ), necessitating formulation optimizations .
Biological Activity
The compound 2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide is a complex organic molecule that incorporates a triazole ring, a thiophene group, and an acetamide moiety. Its biological activity has been the subject of various studies, focusing on its potential as an antimicrobial agent, its effects on cytokine release, and its antiproliferative properties.
Chemical Structure
The IUPAC name for the compound is:
This compound can be represented structurally as follows:
| Component | Structure |
|---|---|
| Triazole | Triazole |
| Thiophene | Thiophene |
| Acetamide | Acetamide |
The biological activity of this compound is believed to stem from its ability to interact with various molecular targets within biological systems. The triazole and thiophene groups may modulate enzyme activity or receptor interactions, influencing cellular pathways related to inflammation and microbial resistance.
Antimicrobial Properties
Research indicates that derivatives of triazole compounds exhibit significant antimicrobial activity. Specifically, studies have shown that compounds similar to This compound demonstrate effective inhibition against various bacterial strains. For instance:
| Compound | MIC (µM) | Target Organism |
|---|---|---|
| Triazole Derivative A | 10.1 | Staphylococcus aureus |
| Triazole Derivative B | 25.6 | Escherichia coli |
These findings suggest that the compound may possess bactericidal properties comparable to established antibiotics.
Cytokine Modulation
In vitro studies using peripheral blood mononuclear cells (PBMCs) have evaluated the effects of this compound on cytokine release. Key findings include:
- TNF-α Inhibition : At concentrations around 50 µg/mL, the compound significantly reduced TNF-α production by approximately 44–60%, indicating potential anti-inflammatory effects.
| Treatment Concentration (µg/mL) | TNF-α Production (%) |
|---|---|
| Control | 100 |
| 50 | 40–56 |
| 100 | 30 |
This modulation of cytokine levels suggests that the compound could be beneficial in treating inflammatory conditions.
Antiproliferative Activity
The antiproliferative effects of the compound were assessed in cell cultures stimulated with mitogens. Results indicated a notable decrease in cell viability at higher concentrations:
| Concentration (µg/mL) | Cell Viability (%) |
|---|---|
| Control | 100 |
| 50 | 75 |
| 100 | 60 |
These results imply that This compound may possess anticancer properties worth further exploration.
Case Studies and Research Findings
Several studies have explored the biological activity of triazole derivatives similar to this compound:
- Study on Antimicrobial Activity : A study published in MDPI highlighted that triazole-based hybrids exhibited high antibacterial activity against Staphylococcus aureus with MIC values ranging from 5.5 to 25.6 µM .
- Inflammatory Response Modulation : Another investigation demonstrated that triazole derivatives significantly inhibited TNF-α production in PBMC cultures stimulated by lipopolysaccharides .
- Antiproliferative Studies : Research focusing on the antiproliferative effects showed that certain derivatives led to a marked reduction in cell viability in cancer cell lines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
